molecular formula C9H15NO B13169259 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one

Cat. No.: B13169259
M. Wt: 153.22 g/mol
InChI Key: YMEPYTKDZXKBEX-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclopropane ring fused to an aminocyclopropyl group, along with a methylpent-3-en-2-one moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-4-methylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)5-8(11)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3

InChI Key

YMEPYTKDZXKBEX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1(CC1)N)C

Origin of Product

United States

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